MPG peptides, Pbeta

Cell-penetrating peptide Conformational analysis Membrane biophysics

MPG peptides, Pbeta (CAS 791642-10-9; molecular formula C₁₂₉H₂₀₈N₃₆O₃₂S; MW 2807.32 g/mol) is a 27-residue primary amphipathic cell-penetrating peptide (CPP) composed of three fused functional domains: the hydrophobic fusion sequence of HIV-1 gp41 (GALFLGFLGAAGSTMGA), a WSQP spacer domain, and the nuclear localization signal (NLS) of SV40 large T antigen (KKKRKV). This tripartite architecture enables Pbeta to form stable non-covalent nanoparticles with nucleic acids through electrostatic interactions mediated by its basic NLS residues and to enter cells independently of the endosomal pathway.

Molecular Formula C129H208N36O32S
Molecular Weight 2807.3 g/mol
Cat. No. B14079257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPG peptides, Pbeta
Molecular FormulaC129H208N36O32S
Molecular Weight2807.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C129H208N36O32S/c1-69(2)55-90(159-120(188)93(58-78-33-17-15-18-34-78)148-103(173)66-143-113(181)91(56-70(3)4)160-121(189)94(59-79-35-19-16-20-36-79)161-119(187)92(57-71(5)6)157-109(177)75(11)144-100(170)61-134)112(180)142-64-102(172)145-74(10)108(176)147-73(9)107(175)140-65-104(174)149-96(67-166)124(192)164-106(77(13)168)126(194)155-88(47-54-198-14)111(179)141-63-101(171)146-76(12)110(178)158-95(60-80-62-139-82-38-22-21-37-81(80)82)122(190)162-97(68-167)123(191)156-89(45-46-99(135)169)127(195)165-53-32-44-98(165)125(193)154-85(41-25-29-50-132)116(184)151-83(39-23-27-48-130)114(182)150-84(40-24-28-49-131)115(183)153-87(43-31-52-138-129(136)137)117(185)152-86(42-26-30-51-133)118(186)163-105(72(7)8)128(196)197/h15-22,33-38,62,69-77,83-98,105-106,139,166-168H,23-32,39-61,63-68,130-134H2,1-14H3,(H2,135,169)(H,140,175)(H,141,179)(H,142,180)(H,143,181)(H,144,170)(H,145,172)(H,146,171)(H,147,176)(H,148,173)(H,149,174)(H,150,182)(H,151,184)(H,152,185)(H,153,183)(H,154,193)(H,155,194)(H,156,191)(H,157,177)(H,158,178)(H,159,188)(H,160,189)(H,161,187)(H,162,190)(H,163,186)(H,164,192)(H,196,197)(H4,136,137,138)/t73-,74-,75-,76-,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,105-,106-/m0/s1
InChIKeyQROMJFGAVBMXMZ-YVNWPWPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPG Peptides, Pbeta: Procurement-Relevant Identity and Structural Classification for Nucleic Acid Delivery


MPG peptides, Pbeta (CAS 791642-10-9; molecular formula C₁₂₉H₂₀₈N₃₆O₃₂S; MW 2807.32 g/mol) is a 27-residue primary amphipathic cell-penetrating peptide (CPP) composed of three fused functional domains: the hydrophobic fusion sequence of HIV-1 gp41 (GALFLGFLGAAGSTMGA), a WSQP spacer domain, and the nuclear localization signal (NLS) of SV40 large T antigen (KKKRKV) [1][2]. This tripartite architecture enables Pbeta to form stable non-covalent nanoparticles with nucleic acids through electrostatic interactions mediated by its basic NLS residues and to enter cells independently of the endosomal pathway [3]. Pbeta is the prototypical member of the MPG family of peptide-based nanoparticle delivery (PBND) systems, which also includes MPGα, MPGΔNLS, MPG-8, and the related Pep and CADY families [4].

Why MPG Peptides, Pbeta Cannot Be Interchanged with Pep-1, CADY, or Other CPPs: Structural and Functional Evidence


Despite sharing a common design philosophy—fusion of a hydrophobic domain with a hydrophilic NLS via a linker—closely related CPPs within the primary amphipathic family exhibit mechanistically distinct conformational transitions, membrane pore architectures, subcellular cargo-routing behaviours, and cargo-type specificities that preclude simple one-to-one substitution [1]. Pbeta undergoes a lipid-induced conformational transition from a nonstructured state in aqueous solution into a β-sheet structure at the membrane interface, forming transient β-barrel pore-like structures; in contrast, the structurally analogous Pep-1 adopts an α-helical conformation and translocates via association of helices, while Palpha remains helical throughout [2][3]. These conformational differences directly dictate cargo specificity: MPG-family peptides preferentially form stable non-covalent nanoparticles with nucleic acids (DNA, siRNA, oligonucleotides), whereas Pep-1 selectively complexes with proteins and peptides [4]. Furthermore, even within the MPG family, a single point mutation in the NLS domain (as in MPGΔNLS) diverts cargo from nuclear to cytoplasmic delivery, underscoring that sequence-level variations produce functionally non-equivalent carriers despite >95% sequence identity [5].

MPG Peptides, Pbeta — Quantified Differentiation from Closest Analogs: A Comparator-Based Evidence Guide


Conformational Transition into β-Sheet Enables Pbeta-Specific Membrane Pore Formation Distinct from Palpha

Pbeta is nonstructured in aqueous solution but undergoes a lipid-induced conformational transition into a β-sheet structure upon interaction with phospholipid membranes, whereas its rationally designed analog Palpha—which differs primarily in conformational propensity—is predicted to adopt and retains an α-helical conformation under identical conditions [1]. Circular dichroism (CD) analysis demonstrates that this β-sheet transition in Pbeta is directly associated with formation of a transient transmembrane pore-like structure, while Palpha remains helical and exhibits a distinct membrane interaction profile [1]. Atomic force microscopy (AFM) observations confirm that the conformational state differentially influences disruption of lipid monolayer organization and uptake by model membranes [1].

Cell-penetrating peptide Conformational analysis Membrane biophysics

Pbeta Forms β-Barrel Pores Whereas Pep-1 Associates via Helices — Mechanistic Basis for Cargo-Type Specificity

Electrophysiological measurements in Xenopus oocytes and artificial planar lipid bilayers demonstrate that both Pbeta and Pep-1 induce transmembrane ion permeabilization, but their pore architectures are fundamentally different [1]. Pbeta promotes ion permeabilization through formation of a β-barrel pore-like structure, consistent with its β-sheet conformational transition at the membrane interface [1][2]. In contrast, Pep-1-mediated membrane crossing is based on association of α-helices [1][2]. A good correlation between pore formation capacity and conformational versatility was established across Pbeta, Palpha, and Pep-1 [1].

Membrane translocation Ion channel Pore formation

NLS-Dependent Nuclear vs. Cytoplasmic Cargo Routing: MPG Wild-Type versus MPGΔNLS Mutant

Wild-type MPG (Pbeta) utilizes its intact SV40 NLS domain for both electrostatic DNA binding and nuclear targeting, enabling nuclear delivery of plasmid DNA but resulting in only ~60% reduction of GAPDH mRNA levels when delivering siRNA [1]. A single mutation disrupting the NLS (MPGΔNLS, lysine at position 18 replaced with serine) abolishes nuclear import machinery interaction and redirects cargo to the cytoplasm, yielding robust GAPDH mRNA down-regulation within only 5 hours post-transfection—a response comparable to that reported for lipid-mediated siRNA delivery [1]. MPGΔNLS achieved IC₅₀ values of 24 ± 5 nM for cyclin B1 protein down-regulation and 35 ± 7 nM for corresponding mRNA level reduction [2].

siRNA delivery Subcellular targeting Gene silencing

Metabolic Stability Ranking: Pbeta Outperforms Palpha in Epithelial Cell Culture Models

A head-to-head comparative study of four CPPs across three epithelial cell culture models (subconfluent HeLa, confluent MDCK, and Calu-3) established the following metabolic stability ranking: CF-SAP ≈ CF-hCT(9-32)-br > Pbeta-IAF > Palpha [1]. Degradation kinetics and metabolite identification were performed using RP-HPLC and MALDI-TOF mass spectrometry, with specific cleavage sites identified for each peptide [1]. Higher translocation efficiencies were observed into HeLa cells compared to MDCK and Calu-3, corresponding to the lower differentiation state of HeLa cultures; however, no direct correlation between metabolic stability and translocation efficiency was found across all peptides, indicating that stability is not the sole determinant of cellular uptake [1].

Metabolic stability Proteolytic degradation Epithelial delivery

Transfection Efficiency Comparable to Lipofectamine and PEI at N/P 10:1 with Defined Nanoparticle Size

MPG forms stable non-covalent nanoparticles with plasmid DNA at an N/P ratio of 10:1, yielding nanoparticles of ~110–130 nm in diameter when complexed with HIV-1 MPER-V3 DNA [1] and 180–210 nm when complexed with HPV16 E7 DNA [2]. The in vitro transfection efficiency of MPG/DNA nanoparticles was demonstrated to be comparable with Lipofectamine and Turbofect reagents [1], and independently comparable with polyethyleneimine (PEI) [2]. Critically, MPG achieves this gold-standard-level transfection efficiency while entering cells independently of the endosomal pathway—a mechanistic advantage not shared by Lipofectamine or PEI, which rely on endosomal uptake and carry associated cytotoxicity risks [3].

Transfection efficiency Nanoparticle characterization DNA vaccine delivery

Non-Covalent Complexation Preserves Cargo Bioactivity Versus Covalent CPP Strategies (Tat, Penetratin)

MPG-family peptides form stable non-covalent nanoparticles with nucleic acid cargoes without requiring any chemical cross-linking or covalent modification [1]. This contrasts with classical CPP strategies such as Tat, oligo-Arg, Transportan, and Penetratin, which require covalent disulfide linkage between carrier and cargo—a chemical modification that risks altering the biological activity of the therapeutic molecule [1][2]. The non-covalent MPG strategy achieves delivery of siRNA in a fully biologically active form, with MPGα/siRNA complexes inhibiting reporter gene activity up to 90% with an IC₅₀ value in the sub-nanomolar range and requiring approximately 10,000 siRNA molecules per cell for half-maximal RNAi [3]. MPG-based nanoparticles enter cells independently of the endosomal pathway, enabling rapid cargo release into the cytoplasm or nucleus without endosomal entrapment—a limitation commonly observed with Tat- and Penetratin-mediated delivery [2].

Non-covalent delivery Cargo integrity siRNA therapeutics

MPG Peptides, Pbeta — Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


Cytoplasmic siRNA Delivery Requiring Rapid Gene Silencing Without Endosomal Entrapment

For RNA interference (RNAi) applications where rapid cytoplasmic release of siRNA is critical, the MPGΔNLS variant—rather than wild-type MPG (Pbeta)—should be procured. As demonstrated by Simeoni et al. (2003), MPGΔNLS achieves robust GAPDH mRNA down-regulation within only 5 hours post-transfection, compared to ~60% reduction with wild-type MPG, because the NLS mutation redirects cargo from the nucleus to the cytoplasm [1]. Crombez et al. (2009) further validated this with cyclin B1 siRNA, reporting IC₅₀ values of 24 ± 5 nM for protein knockdown, and demonstrated in vivo tumour growth prevention upon intra-tumoral injection of MPG-8/siRNA nanoparticles [2]. The endosomal-independent entry mechanism of the MPG family ensures siRNA is not trapped in endosomes—a key differentiator from lipofectamine-based delivery [1].

Non-Viral DNA Vaccine Formulation Requiring Gold-Standard Transfection Efficiency Without Cytotoxicity

MPG (Pbeta) forms stable nanoparticles with plasmid DNA at N/P 10:1, yielding diameters of ~110–210 nm depending on the DNA construct, with transfection efficiency comparable to Lipofectamine and Turbofect [3]. Two independent DNA vaccine studies—HIV-1 MPER-V3 (Bolhassani et al., 2015) and HPV16 E7 (Saleh et al., 2015)—confirmed that MPG/DNA nanoparticles achieve transfection efficiency on par with leading commercial reagents while inducing stronger Th1 cellular immune responses (elevated IFN-γ) than naked DNA alone in murine models [3][4]. The absence of significant cytotoxicity, as confirmed by MTT assay across multiple studies, makes MPG particularly suitable for DNA vaccine applications where maintaining cell viability is essential for antigen presentation [4].

Delivery of Therapeutic Oligonucleotides into Protease-Rich Epithelial Environments

In epithelial delivery contexts where proteolytic degradation poses a significant barrier—such as airway (Calu-3), intestinal, or dermal delivery—Pbeta offers a quantifiable metabolic stability advantage over the structurally similar Palpha [5]. Foerg et al. (2008) demonstrated across three epithelial models (HeLa, MDCK, Calu-3) that Pbeta exhibits higher metabolic stability than Palpha, with specific cleavage sites mapped by MALDI-TOF MS [5]. Combined with MPG's documented ability to protect complexed oligonucleotides from nuclease degradation (Morris et al., 1997), Pbeta is the preferred choice among primary amphipathic CPPs for epithelial oligonucleotide delivery applications [6].

Non-Covalent Complexation Workflows Where Cargo Chemical Integrity Must Be Preserved

For applications where the biological activity of the nucleic acid cargo cannot be compromised—such as therapeutic siRNA, antisense oligonucleotides, or peptide nucleic acid (PNA) analogues—MPG's non-covalent complexation strategy eliminates the need for disulfide linkage or chemical conjugation required by Tat, Penetratin, or Transportan [7]. MPGα/siRNA complexes achieve up to 90% reporter gene inhibition with sub-nanomolar IC₅₀ values, confirming that cargo delivered non-covalently remains fully biologically active [8]. The MPG-8 variant (a shortened MPGΔNLS derivative) has been further validated for ex vivo and in vivo delivery of both siRNA and PNA analogues into adherent and suspension cell lines without associated cytotoxicity [9].

Quote Request

Request a Quote for MPG peptides, Pbeta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.